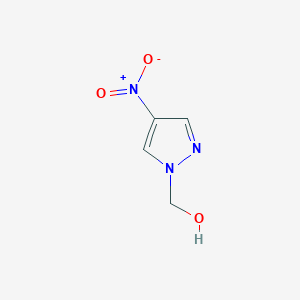

(4-nitro-1H-pyrazol-1-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-nitro-1H-pyrazol-1-yl)methanol” is a chemical compound with the molecular formula C4H5N3O3 . It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . Pyrazoles and their derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been the subject of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds . One example of a synthesis method involves the reaction of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with substituted benzaldehydes in methanol .

Molecular Structure Analysis

The molecular structure of “(4-nitro-1H-pyrazol-1-yl)methanol” consists of a pyrazole ring with a nitro group at the 4-position and a methanol group attached to the pyrazole nitrogen .

Chemical Reactions Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Aplicaciones Científicas De Investigación

Antiparasitic Applications

Pyrazole derivatives have been shown to display significant antiparasitic activities. This suggests that “(4-nitro-1H-pyrazol-1-yl)methanol” could potentially be used in the development of treatments for parasitic infections .

Energetic Materials Design

The pyrazole moiety is often incorporated into the design of new energetic materials due to its ability to contribute to superior energetic structural fragments . This compound could be explored for its potential in creating high-performance explosives or propellants.

Insensitive High-Energy Explosives

Related pyrazole compounds have been evaluated for use as insensitive, highly energetic explosives . They offer a balance between sensitivity and performance, making them suitable for safe handling while still providing high energy output .

Synthesis of Heterocycles

Pyrazoles are key intermediates in the synthesis of new heterocyclic compounds , which are crucial in pharmaceuticals and agrochemicals. The nitro group in “(4-nitro-1H-pyrazol-1-yl)methanol” could facilitate further chemical transformations .

Catalysis and Oxidation Reactions

This compound may serve as a ligand in catalytic processes , particularly in oxidation reactions. Pyrazole-based ligands have been studied for their catalytic properties in various chemical reactions .

Pharmacological Effects

Compounds bearing the pyrazole moiety are known for their diverse pharmacological effects , including antileishmanial and antimalarial activities. This suggests potential medicinal applications for “(4-nitro-1H-pyrazol-1-yl)methanol” in treating these diseases .

Direcciones Futuras

Pyrazoles and their derivatives continue to attract the attention of researchers due to their diverse biological activities and potential therapeutic applications . Future research will likely focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of pyrazole derivatives for specific applications .

Propiedades

IUPAC Name |

(4-nitropyrazol-1-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3-6-2-4(1-5-6)7(9)10/h1-2,8H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLSNHXQTWDNMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305929 |

Source

|

| Record name | 4-Nitro-1H-pyrazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-nitro-1H-pyrazol-1-yl)methanol | |

CAS RN |

1001518-99-5 |

Source

|

| Record name | 4-Nitro-1H-pyrazole-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-pyrazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.